molecular formula C20H28N2O2 B11353580 N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11353580
M. Wt: 328.4 g/mol
InChI Key: ZSLGMCPAACMERF-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and benzofuran intermediates. The key steps include:

    Formation of the Cyclohexyl Intermediate: This involves the reaction of cyclohexanone with dimethylamine under reductive amination conditions to form the dimethylamino-cyclohexyl intermediate.

    Synthesis of the Benzofuran Intermediate: The benzofuran moiety is synthesized through a series of reactions starting from a suitable phenol derivative, followed by cyclization and functional group modifications.

    Coupling of Intermediates: The final step involves coupling the cyclohexyl and benzofuran intermediates using a carboxylation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted amines or amides

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide hydrochloride
  • N,N′-Dimethyl-trans-1,2-cyclohexanediamine
  • trans-1,2-Bis(methylamino)cyclohexane

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H28N2O2/c1-14-8-9-16-15(2)18(24-17(16)12-14)19(23)21-13-20(22(3)4)10-6-5-7-11-20/h8-9,12H,5-7,10-11,13H2,1-4H3,(H,21,23)

InChI Key

ZSLGMCPAACMERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC3(CCCCC3)N(C)C)C

Origin of Product

United States

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